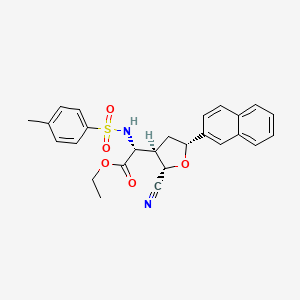
Ethyl (R)-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound that features a tetrahydrofuran ring, a naphthalene moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene group, and the attachment of the sulfonamide moiety. Common reagents used in these reactions include cyanide sources, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the sulfonamide group suggests it might have antibacterial or antifungal properties.
Medicine
In medicine, Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate could be investigated as a potential drug candidate. Its complex structure might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.
Mecanismo De Acción
The mechanism of action of Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other sulfonamides, tetrahydrofuran derivatives, and naphthalene-containing molecules. Examples include:
- Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(phenyl)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-1-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
Uniqueness
What sets Ethyl ®-2-((2S,3R,5R)-2-cyano-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate apart is its specific combination of functional groups and stereochemistry. This unique structure might confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C26H26N2O5S |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[(2S,3R,5R)-2-cyano-5-naphthalen-2-yloxolan-3-yl]-2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C26H26N2O5S/c1-3-32-26(29)25(28-34(30,31)21-12-8-17(2)9-13-21)22-15-23(33-24(22)16-27)20-11-10-18-6-4-5-7-19(18)14-20/h4-14,22-25,28H,3,15H2,1-2H3/t22-,23+,24+,25+/m0/s1 |
Clave InChI |
GZPBBXVGEVNOEY-ZYQDXHPFSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1C#N)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CCOC(=O)C(C1CC(OC1C#N)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


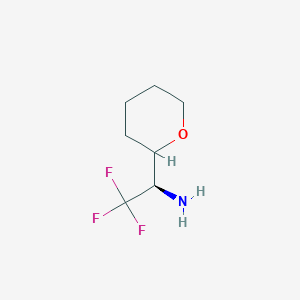
![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)


![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
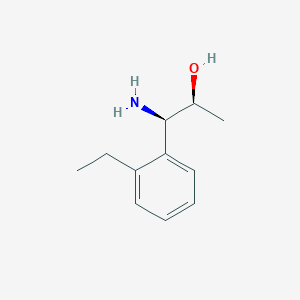

![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)
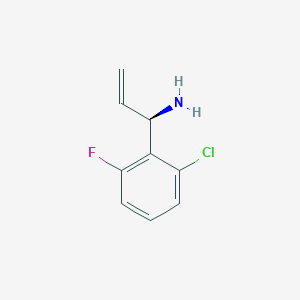

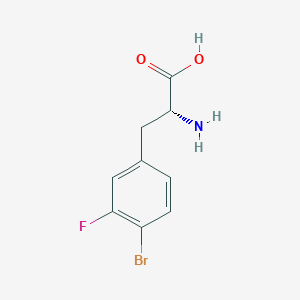
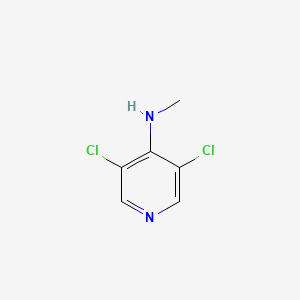
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
